molecular formula C61H64N14O7 B3056551 Trp-Arg-Trp-Trp-Trp-Trp CAS No. 722541-91-5

Trp-Arg-Trp-Trp-Trp-Trp

Cat. No.: B3056551
CAS No.: 722541-91-5
M. Wt: 1105.2 g/mol
InChI Key: VVXWFNAZHNGTHK-WOAIKHIASA-N
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Description

WRW4-OH (trifluoroacetate salt) is a peptide compound known for its role as an antagonist of formyl peptide receptor 2 (FPR2). This compound is a derivative of the peptide WRW4-NH2 and is used primarily in scientific research to study the functions and mechanisms of FPR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

WRW4-OH (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of WRW4-OH (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

WRW4-OH (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving WRW4-OH (trifluoroacetate salt) are typically shorter peptide fragments resulting from hydrolysis .

Scientific Research Applications

WRW4-OH (trifluoroacetate salt) has several applications in scientific research:

    Chemistry: Used to study peptide synthesis and peptide bond formation.

    Biology: Employed in research on formyl peptide receptors, particularly FPR2, to understand their role in immune response and inflammation.

    Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

WRW4-OH (trifluoroacetate salt) exerts its effects by binding to and antagonizing formyl peptide receptor 2 (FPR2). This interaction inhibits the receptor’s ability to mediate intracellular signaling pathways, such as calcium mobilization and chemotaxis. The compound’s mechanism of action involves blocking the binding of agonists to FPR2, thereby preventing downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WRW4-OH (trifluoroacetate salt) is unique due to its specific structure and high affinity for FPR2. Its trifluoroacetate salt form enhances its solubility and stability, making it a valuable tool in research applications .

Biological Activity

Trp-Arg-Trp-Trp-Trp-Trp (commonly referred to as WRW4) is a synthetic peptide composed of a repetitive sequence of tryptophan (Trp) and arginine (Arg) residues. This peptide has garnered attention in biomedical research due to its diverse biological activities, including antioxidant properties, receptor antagonism, and potential therapeutic applications.

Chemical Structure

The structure of WRW4 can be represented as follows:

  • Sequence : this compound
  • Molecular Formula : C₃₁H₄₃N₉O₆S
  • Molecular Weight : 651.80 g/mol

The peptide features an amide group at the C-terminus, enhancing its stability and biological activity.

1. Antioxidant Properties

Research indicates that WRW4 exhibits significant antioxidant activity. A study comparing various tripeptides found that peptides containing Trp residues demonstrated superior radical scavenging capabilities. The antioxidant activity was measured using assays such as ABTS and ORAC, revealing that Trp-containing peptides effectively scavenge free radicals, thus potentially mitigating oxidative stress in biological systems .

2. Receptor Antagonism

WRW4 has been identified as an antagonist of the Formyl Peptide Receptor 2 (FPR2), which plays a crucial role in inflammatory responses. In vitro studies showed that WRW4 could inhibit neutrophil activation, suggesting its utility in managing inflammatory conditions . The compound has been used in experimental models to visualize inflammation and assess its therapeutic efficacy.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of WRW4 and similar peptides. It has been shown that Trp-rich peptides can disrupt bacterial membranes, making them effective against multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some engineered peptides in this class was reported to be between 2–4 μM, indicating promising antibacterial potential .

Case Study 1: Inflammation Imaging

In a study aimed at visualizing acute inflammation, WRW4 was utilized as a fluorescent probe targeting neutrophils. The results demonstrated its effectiveness in distinguishing between activated and non-activated states of neutrophils, providing insights into inflammatory processes .

Case Study 2: Antimicrobial Testing

A series of engineered peptides based on the Trp-Arg framework were tested against ESKAPE pathogens, known for their antibiotic resistance. The findings revealed that specific modifications to the Trp residues significantly enhanced antimicrobial activity while maintaining low toxicity to mammalian cells .

Research Findings Summary Table

Biological Activity Description Assay/Method Key Findings
Antioxidant ActivityScavenging of free radicalsABTS, ORAC assaysHigh radical scavenging capacity due to Trp residues
Receptor AntagonismInhibition of FPR2 activationIn vitro neutrophil assaysEffective in reducing neutrophil activation
Antimicrobial ActivityDisruption of bacterial membranesMIC testing against ESKAPE pathogensMIC values between 2–4 μM with low mammalian toxicity

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64N14O7/c62-44(24-34-29-66-45-17-6-1-12-39(34)45)55(76)71-50(22-11-23-65-61(63)64)56(77)72-51(25-35-30-67-46-18-7-2-13-40(35)46)57(78)73-52(26-36-31-68-47-19-8-3-14-41(36)47)58(79)74-53(27-37-32-69-48-20-9-4-15-42(37)48)59(80)75-54(60(81)82)28-38-33-70-49-21-10-5-16-43(38)49/h1-10,12-21,29-33,44,50-54,66-70H,11,22-28,62H2,(H,71,76)(H,72,77)(H,73,78)(H,74,79)(H,75,80)(H,81,82)(H4,63,64,65)/t44-,50-,51-,52-,53-,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXWFNAZHNGTHK-WOAIKHIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64N14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648690
Record name L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722541-91-5
Record name L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 2
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 3
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 4
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 5
Trp-Arg-Trp-Trp-Trp-Trp
Reactant of Route 6
Trp-Arg-Trp-Trp-Trp-Trp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.